4-Chloro-2-nitrobenzenesulfonamide

Vue d'ensemble

Description

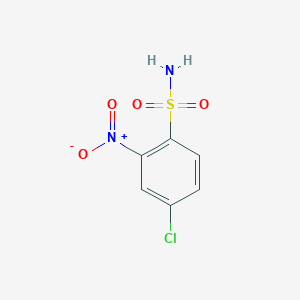

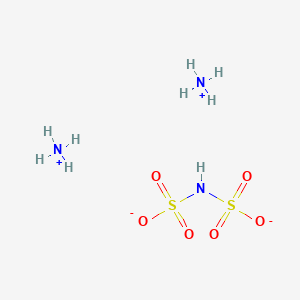

4-Chloro-2-nitrobenzenesulfonamide, also known as this compound, is an organic compound with a molecular formula of C7H5ClN2O4S. It is a colorless to light yellow crystalline solid with an odorless and slightly acidic taste. This compound is used in a variety of scientific and industrial applications, including as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, it is also used as a reagent for the analysis of metals and other compounds.

Applications De Recherche Scientifique

Recherche chimique

Le 4-chloro-2-nitrobenzenesulfonamide est un composé chimique dont la formule linéaire est C6H5ClN2O4S . Il est utilisé en recherche chimique, en particulier dans la synthèse d’autres composés complexes .

Applications antibactériennes

Ce composé a été utilisé dans la synthèse de complexes métalliques de bases de Schiff, qui ont montré des propriétés antibactériennes prometteuses . Ces complexes ont été testés contre des bactéries à Gram positif et à Gram négatif, montrant une activité biologique accrue par rapport à la base du ligand .

Synthèse de complexes métalliques

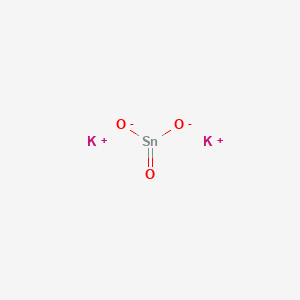

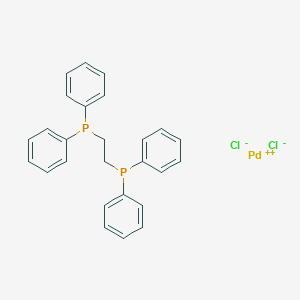

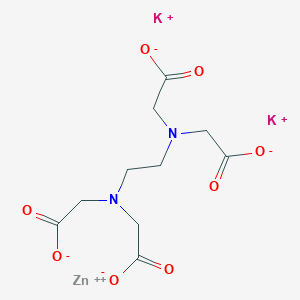

Le this compound a été utilisé dans la synthèse de complexes métalliques de Cu (II), Co (II), Ni (II) et Zn (II) . Ces complexes ont été caractérisés en fonction de leurs caractéristiques physiques, de leurs données micro-analytiques, de leurs données RMN du proton, de leurs données FTIR et de leurs données de spectre UV .

Études de croissance cristalline

Des recherches ont été menées sur la croissance cristalline de composés apparentés, tels que la 4-chloro-2-nitroaniline . Bien que ne portant pas directement sur le this compound, cette recherche pourrait fournir des informations sur les propriétés et les comportements de composés similaires .

Production de dérivés

Le this compound est utilisé dans la production de divers dérivés, dont le 4-CHLORO-N- (2-CYANOETHYL)-3-NITROBENZENESULFONAMIDE, le 4-CHLORO-3-NITROBENZENESULFONAMIDE, le 4-CHLORO-N,N-DIDODECYL-3-NITROBENZENESULFONAMIDE, et autres . Ces dérivés ont leurs propres propriétés uniques et applications potentielles<a aria-label="1: this compound is used in the production of various derivatives, including 4-CHLORO-N- (2-CYANOETHYL)-3-NITROBENZENESULFONAMIDE, 4-CHLORO-3-NITROBENZENESULFONAMIDE, 4-CHLORO-N,N-DIDODECYL-3-NITROBENZENESULFONAMIDE, and others1" data-citationid="7ade18a3-8252-88e1-34ef-35040b

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-2-nitrobenzenesulfonamide is the carbonic anhydrase (CA) enzyme . This zinc-containing metalloenzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .

Mode of Action

This compound, being a sulfonamide derivative, binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and the Zn(II) in the active site of CA . This binding reaction is linked to deprotonation of the amino group and protonation of the Zn(II)-bound hydroxide .

Biochemical Pathways

The binding of this compound to carbonic anhydrases inhibits the enzyme’s activity, affecting the conversion of carbon dioxide and water into bicarbonate and protons . This can disrupt various physiological processes that rely on this reaction, including pH regulation and CO2 transport .

Result of Action

The inhibition of carbonic anhydrases by this compound can lead to a decrease in the production of bicarbonate and protons, potentially affecting pH balance and CO2 transport . The specific molecular and cellular effects would depend on the particular isoform of carbonic anhydrase that is inhibited and its role in cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to bind to carbonic anhydrases . Additionally, the presence of other substances that can bind to carbonic anhydrases may influence the compound’s efficacy through competitive inhibition

Propriétés

IUPAC Name |

4-chloro-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQQUXGKXVOXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160703 | |

| Record name | 4-Chloro-2-nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13852-81-8 | |

| Record name | 4-Chloro-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13852-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitrobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013852818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13852-81-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2-nitrobenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8M2G6K5SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

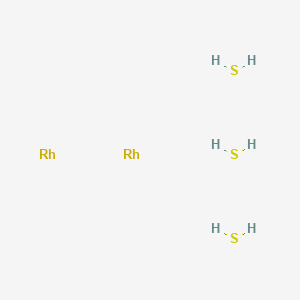

Q1: What insights does the research provide about the interaction of 4-chloro-2-nitrobenzenesulfonamide with metal ions?

A1: The research paper [] investigates the synthesis and characterization of nickel(II) and zinc(II) complexes with this compound as a ligand. The study reveals that the compound acts as a bidentate ligand, coordinating to the metal ions through both the sulfonamide nitrogen and one of the oxygen atoms from the nitro group. This coordination mode is supported by spectroscopic data, including infrared and UV-Vis spectroscopy. []

Q2: How does the study contribute to the understanding of the structural properties of this compound and its metal complexes?

A2: The research utilizes single-crystal X-ray diffraction to determine the crystal structure of the synthesized metal complexes. [] This technique provides valuable information about the spatial arrangement of atoms within the molecule, bond lengths, and bond angles. Furthermore, the study employs thermogravimetric analysis to examine the thermal stability of the complexes, shedding light on their potential applications under various temperature conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)

![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)